molecular formula C31H27NO5 B2511298 Fmoc-4-(4-methoxyphenyl)-L-phenylalanine CAS No. 1223105-44-9

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine

Cat. No.: B2511298
CAS No.: 1223105-44-9
M. Wt: 493.559
InChI Key: ZLGMTYBMTLVUJD-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is an organic compound commonly used in peptide synthesis. It is an amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This compound is particularly useful in the synthesis of polypeptides and their derivatives, as it helps protect the amino terminus from undesired reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with Fmoc-4-benzoic anhydride under basic conditions. The reaction proceeds as follows:

  • Dissolve L-phenylalanine in a suitable solvent such as dimethylformamide (DMF).
  • Add Fmoc-4-benzoic anhydride to the solution.
  • Introduce a base, such as triethylamine, to facilitate the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product through crystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors for the reaction.
  • Efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
  • Strict quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can undergo reduction to form a cyclohexyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products:

    Oxidation: Formation of 4-(4-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4-(4-methoxycyclohexyl)-L-phenylalanine.

    Substitution: Formation of 4-(4-substituted phenyl)-L-phenylalanine derivatives.

Scientific Research Applications

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of the peptide chain, preventing unwanted reactions during synthesis. The Fmoc group can be easily removed at the end of the synthesis using a base such as piperidine, restoring the original peptide structure.

Comparison with Similar Compounds

  • Fmoc-4-benzoyl-L-phenylalanine
  • Fmoc-4-tert-butoxy-L-proline
  • Fmoc-4-iodophenylalanine

Comparison:

    Fmoc-4-benzoyl-L-phenylalanine: Similar in structure but with a benzoyl group instead of a methoxy group. It offers different reactivity and protection properties.

    Fmoc-4-tert-butoxy-L-proline: Contains a tert-butoxy group, providing steric hindrance and different protection characteristics.

    Fmoc-4-iodophenylalanine: Features an iodine atom, allowing for unique substitution reactions and applications in bioorthogonal chemistry.

Fmoc-4-(4-methoxyphenyl)-L-phenylalanine stands out due to its specific methoxy group, which provides unique reactivity and protection properties in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGMTYBMTLVUJD-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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